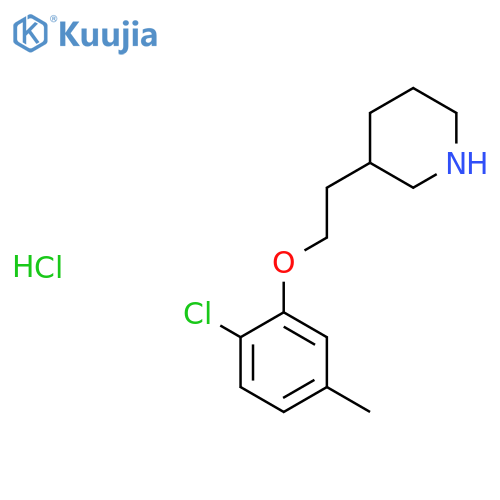

Cas no 1219960-60-7 (3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride)

3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride

- 3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidinehydrochloride

- 3-(2-(2-Chloro-5-methylphenoxy)ethyl)piperidine hydrochloride

- 3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride

-

- インチ: 1S/C14H20ClNO.ClH/c1-11-4-5-13(15)14(9-11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H

- InChIKey: XMWWYAINAXDJES-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C)C=C1OCCC1CNCCC1.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 224

- トポロジー分子極性表面積: 21.3

3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C036170-250mg |

3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidinehydrochloride |

1219960-60-7 | 250mg |

$ 375.00 | 2022-06-06 | ||

| Chemenu | CM311012-1g |

3-(2-(2-Chloro-5-methylphenoxy)ethyl)piperidine hydrochloride |

1219960-60-7 | 95% | 1g |

$167 | 2022-09-03 | |

| TRC | C036170-125mg |

3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidinehydrochloride |

1219960-60-7 | 125mg |

$ 230.00 | 2022-06-06 | ||

| Chemenu | CM311012-5g |

3-(2-(2-Chloro-5-methylphenoxy)ethyl)piperidine hydrochloride |

1219960-60-7 | 95% | 5g |

$500 | 2022-09-03 |

3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride 関連文献

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochlorideに関する追加情報

Introduction to 3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride (CAS No. 1219960-60-7)

3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride, identified by its CAS number 1219960-60-7, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of molecules, which are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a piperidine ring substituted with a phenoxyethyl chain and a chloro-methylphenyl group, contribute to its unique pharmacological profile.

The< strong> phenoxyethyl moiety in the molecular structure is known to enhance the solubility and bioavailability of drugs, making it a valuable pharmacophore in medicinal chemistry. Additionally, the< strong> chloro-methylphenyl group introduces a region of electronic richness that can interact with biological targets in specific ways, potentially influencing receptor binding and efficacy. These structural elements make 3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride a promising candidate for further investigation in various therapeutic areas.

In recent years, there has been growing interest in developing novel piperidine derivatives for their potential applications in treating neurological disorders, cardiovascular diseases, and other metabolic conditions. The< strong> piperidinehydrochloride salt form of this compound enhances its stability and bioavailability, making it more suitable for clinical development. Studies have shown that piperidine-based compounds can modulate neurotransmitter systems, which could be beneficial in the treatment of conditions such as depression, anxiety, and cognitive dysfunction.

The< strong> 2-Chloro-5-methylphenoxy substituent is particularly noteworthy as it introduces both lipophilic and hydrophilic interactions into the molecule. This balance can be crucial for achieving optimal pharmacokinetic properties, including appropriate absorption, distribution, metabolism, and excretion (ADME) profiles. The chloro group may also play a role in enhancing binding affinity to biological targets by participating in hydrogen bonding or dipole-dipole interactions.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of molecules like 3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride. Molecular docking studies have suggested that this compound may interact with various enzymes and receptors involved in disease pathways. For instance, preliminary data indicate potential interactions with monoamine oxidase (MAO) inhibitors, which are known to be effective in treating neurodegenerative disorders.

The synthesis of< strong> 3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions to introduce the phenoxyethyl group and subsequent salt formation to enhance stability. Advances in green chemistry principles have also been applied to optimize these synthetic routes, reducing waste and improving sustainability.

Evaluation of the pharmacological properties of this compound has been conducted using both in vitro and in vivo models. In cell-based assays, 3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride has demonstrated potential effects on neurotransmitter release and receptor modulation. Animal studies have provided further insights into its behavioral effects and potential therapeutic benefits. These findings support the continued exploration of this molecule as a lead compound for drug development.

The< strong> hydrochloride form of the compound is particularly advantageous for formulation into pharmaceutical products due to its high solubility and stability. This makes it easier to develop dosage forms such as tablets or capsules with consistent bioavailability. Additionally, the hydrochloride salt can improve the compound's compatibility with other excipients commonly used in drug formulations.

In conclusion, 3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride (CAS No. 1219960-60-7) is a structurally interesting compound with potential applications in pharmaceuticals. Its unique combination of pharmacophores suggests utility in treating various diseases, particularly those involving neurotransmitter systems. Ongoing research continues to explore its full therapeutic potential, paving the way for new treatments targeting neurological and metabolic disorders.

1219960-60-7 (3-2-(2-Chloro-5-methylphenoxy)ethylpiperidinehydrochloride) 関連製品

- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)

- 921873-98-5(3-benzyl-1-{4-(trifluoromethyl)phenylmethyl}-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2157419-42-4(3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)

- 1516391-42-6(2-2-(pyrrolidin-1-yl)phenylmorpholine)

- 635-21-2(5-Chloroanthranilic Acid)

- 476634-11-4(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide)

- 1346606-16-3(2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene)

- 21850-52-2(4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde)

- 512810-25-2(1,3-dimethyl-1h-pyrazole-4-carbohydrazide)

- 1082040-90-1(7-Bromo-5-chloro-4-azaindole)